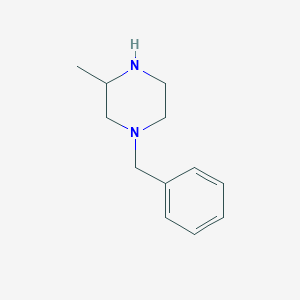

1-Benzyl-3-methylpiperazine

説明

Evolution of Piperazine (B1678402) Core Structures in Medicinal and Synthetic Chemistry Research

The journey of the piperazine core in scientific research is a testament to its remarkable versatility. From its early therapeutic applications to its current status as a ubiquitous building block, the piperazine moiety has continually evolved, adapting to the increasingly complex demands of modern chemical research.

Historical Context of Piperazine Derivatives in Drug Discovery and Development

The story of piperazine in medicine began in the early 20th century, with its introduction as an anthelmintic agent to combat parasitic worm infections. vulcanchem.comsigmaaldrich.com Its mode of action involves paralyzing the parasites, allowing the host to expel them. sigmaaldrich.com This initial success paved the way for the exploration of a multitude of piperazine derivatives. Over the decades, medicinal chemists discovered that substitutions on the piperazine ring could lead to a wide spectrum of pharmacological activities. psychonautwiki.orgijrrjournal.com By the mid-20th century, piperazine derivatives were being investigated for a range of applications, including as antihistamines and anti-emetics. europa.eu For instance, cyclizine, a diphenylmethylpiperazine derivative, emerged as a notable antihistamine. europa.eu The 1970s saw research into benzylpiperazine (BZP) as a potential antidepressant, although this was later abandoned due to its amphetamine-like effects. vulcanchem.com This historical progression highlights the foundational role of the piperazine scaffold in the development of various therapeutic agents.

Contemporary Significance of Piperazine Moieties in Pharmaceutical and Agrochemical Industries

In the contemporary landscape, the piperazine ring is one of the most frequently encountered N-heterocycles in FDA-approved drugs, surpassed only by piperidine (B6355638) and pyridine. google.com Its prevalence is attributed to the favorable physicochemical properties it imparts to a molecule, such as improved aqueous solubility and oral bioavailability. smolecule.com The two nitrogen atoms provide sites for hydrogen bond donors and acceptors, enhancing interactions with biological targets. smolecule.com

The applications of piperazine derivatives are extensive and diverse, spanning numerous therapeutic areas. They are integral components of drugs for mental health disorders (antipsychotics, antidepressants, anxiolytics), allergies (antihistamines), and infectious diseases (antibiotics, antivirals, antifungals). nih.goviiarjournals.orgscbt.comgoogle.com Notably, many modern blockbuster drugs, including those for cancer and cardiovascular diseases, incorporate the piperazine scaffold. lookchem.commedchemexpress.com

Beyond pharmaceuticals, the piperazine moiety has found significant utility in the agrochemical industry. vulcanchem.comresearchgate.net Piperazine derivatives are employed in the formulation of pesticides, herbicides, and fungicides, contributing to crop protection and enhanced agricultural productivity. iiarjournals.orgresearchgate.net The structural versatility of the piperazine ring allows for the development of agrochemicals with improved efficacy and target specificity. pmarketresearch.com

Specific Research Relevance of Substituted Benzylpiperazines

Within the broad family of piperazine derivatives, substituted benzylpiperazines represent a class of compounds with distinct chemical properties and research applications. The introduction of a benzyl (B1604629) group at one of the nitrogen atoms significantly influences the molecule's lipophilicity and potential for aromatic interactions.

Positioning of 1-Benzyl-3-methylpiperazine within the Benzylpiperazine Class

This compound is a member of the benzylpiperazine class, characterized by a benzyl group attached to one of the piperazine nitrogens. szabo-scandic.comcaymanchem.com The parent compound of this class is 1-benzylpiperazine (B3395278) (BZP). europa.eu The addition of a methyl group at the 3-position of the piperazine ring in this compound introduces a chiral center, leading to the existence of enantiomers. vulcanchem.com This structural modification distinguishes it from achiral benzylpiperazines like BZP and its 4-methyl derivative, 1-benzyl-4-methylpiperazine. service.gov.uk

Research on benzylpiperazines has explored their potential as central nervous system stimulants, with some compounds exhibiting amphetamine-like properties. europa.eu However, the primary research interest in this compound and its derivatives lies in its utility as a chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. pmarketresearch.com Its specific stereochemistry makes it a valuable intermediate for creating enantiomerically pure compounds. pmarketresearch.com

Stereochemical Considerations in Piperazine Derivatives: Enantiomeric Forms and Their Differential Research Implications

The presence of a chiral center in a molecule, as seen in this compound, gives rise to stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. mdpi.com In the context of drug discovery and development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.comijpsr.com

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules such as enzymes and receptors. ijpsr.com One enantiomer, termed the eutomer, may exhibit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for undesirable side effects. ijpsr.com

For piperazine derivatives, the separation and characterization of individual enantiomers are crucial research endeavors. nih.govnih.gov The (R)- and (S)-enantiomers of 3-methylpiperazine derivatives, for example, have been used to synthesize quinolone derivatives, where differences in antibacterial activity between the enantiomers were observed in a significant number of cases. nih.gov The synthesis of enantiomerically pure piperazine derivatives is often achieved through chiral resolution or asymmetric synthesis. vulcanchem.comresearchgate.net The availability of specific enantiomers of compounds like this compound is critical for researchers aiming to develop drugs and agrochemicals with improved selectivity and safety profiles. pmarketresearch.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUDSPYJDXBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369445 | |

| Record name | 1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-90-7 | |

| Record name | 3-Methyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Strategies for 1-Benzyl-3-methylpiperazine

The synthesis of this compound and its precursors is a pivotal area of research, driven by the frequent appearance of the substituted piperazine (B1678402) motif in pharmacologically active compounds. Methodologies range from classical nucleophilic substitution reactions to more advanced, stereocontrolled strategies designed to access specific enantiomers.

The construction of the core piperazine ring is the foundational step in synthesizing this compound. While traditional methods remain prevalent, significant research has been dedicated to developing novel cyclization and functionalization strategies that offer improved efficiency, diversity, and control.

A well-established and straightforward method for preparing N-monobenzylated piperazines involves the reaction of a piperazine salt with benzyl (B1604629) chloride. orgsyn.org This approach leverages the differential reactivity of the free base versus the salt form of piperazine to control the extent of alkylation and minimize the formation of the disubstituted product, 1,4-dibenzylpiperazine.

The synthesis typically begins with piperazine dihydrochloride (B599025), which can be partially neutralized to form the monohydrochloride in situ or used directly. orgsyn.org In a modified procedure applicable to 3-methylpiperazine, the reaction between 2-methylpiperazine (B152721) and benzyl chloride is carried out in a suitable solvent such as methyl ethyl ketone, in the presence of a base like anhydrous potassium carbonate (K₂CO₃) to neutralize the hydrochloric acid formed during the reaction. prepchem.com A catalyst, such as sodium iodide (NaI), may also be added to facilitate the substitution. prepchem.com The benzyl group, being an effective blocking group, can be easily removed later via hydrogenolysis, allowing for the synthesis of unsymmetrically 1,4-disubstituted piperazines. orgsyn.org This method is valued for its simplicity, use of readily available starting materials, and the formation of a stable dihydrochloride salt of the product, which simplifies purification. orgsyn.org

Reaction Parameters for N-Benzylation of Methylpiperazine

| Reactants | Base | Catalyst | Solvent | Conditions | Product |

|---|

Modern organic synthesis has introduced a variety of sophisticated methods for constructing the piperazine ring, moving beyond the simple coupling of pre-formed diamines. These approaches often build the heterocyclic ring from acyclic precursors, allowing for greater control over substitution patterns.

Recent advances have focused on the C-H functionalization of the piperazine ring, a strategy that introduces substituents directly onto the carbon skeleton. mdpi.com One such approach involves the direct C-H lithiation of N-Boc-protected piperazines using reagents like s-BuLi in the presence of a chiral ligand, which can then be trapped with an electrophile. mdpi.com

Other innovative strategies include:

Palladium-Catalyzed Cyclization: This modular approach can synthesize highly substituted piperazines by coupling a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org

Photoredox Catalysis: Visible-light-promoted protocols, such as the CarboxyLic Amine Protocol (CLAP), enable the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access diverse C2-substituted piperazines. mdpi.comorganic-chemistry.org This method utilizes an iridium-based photoredox catalyst to generate an α-aminyl radical that cyclizes with an intermediate imine. mdpi.com

Stannyl Amine Protocol (SnAP): This convergent method for synthesizing piperazines from aldehydes relies on the generation of a radical from a stannane (B1208499) reagent to achieve a combined cyclization and C-C bond addition to imines. mdpi.com

These modern techniques represent a significant step forward, providing access to a wider range of structurally diverse piperazine derivatives that are difficult to obtain through traditional synthetic routes. mdpi.comnih.gov

The presence of a chiral center at the C3 position of this compound means it exists as a pair of enantiomers, (R)- and (S)-1-benzyl-3-methylpiperazine. Given that the biological activity of chiral molecules often resides in a single enantiomer, the development of methods for their stereoselective synthesis is of paramount importance. rsc.org

Asymmetric synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials. Several strategies have been developed to achieve this for the piperazine scaffold.

One powerful method is the asymmetric lithiation–substitution of an N-Boc piperazine. This technique uses a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in combination with s-BuLi to selectively deprotonate one of the prochiral methylene (B1212753) protons adjacent to the nitrogen. acs.org The resulting configurationally stable organolithium intermediate can then be trapped by an electrophile to yield an enantiopure α-substituted piperazine. acs.org While this is typically used for C2 substitution, the principles can be adapted for building chiral piperazine cores.

Another effective approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors. rsc.org In this method, a substituted pyrazin-2-ol is hydrogenated using a chiral palladium catalyst, which provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org The resulting piperazinone can then be reduced to the corresponding chiral piperazine without loss of optical purity. rsc.org

Chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, are also employed. Chiral diamides derived from piperazines can undergo diastereoselective alkylation, affording optically active products. oup.com

Kinetic resolution is a complementary technique used to separate a racemic mixture (a 50:50 mixture of both enantiomers). This process relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer.

A notable method for the kinetic resolution of piperazine derivatives involves deprotonation using a substoichiometric amount of a chiral base. nih.govwhiterose.ac.uk The combination of n-butyllithium (n-BuLi) and a chiral ligand like (+)-sparteine can selectively deprotonate one enantiomer in a racemic mixture of a C2-substituted piperazine faster than the other. nih.gov The resulting lithiated intermediate is then trapped with an electrophile (e.g., methyl chloroformate), yielding a disubstituted product with high enantiomeric purity. The unreacted starting material is simultaneously enriched in the other enantiomer. nih.gov This technique has been shown to achieve high enantiomer ratios (up to 99:1) and is a powerful tool for accessing enantioenriched piperazine building blocks. nih.gov

Comparison of Stereoselective Methodologies

| Methodology | Principle | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Asymmetric Synthesis | Direct formation of one enantiomer from a prochiral substrate. | Chiral ligands (e.g., sparteine), chiral metal catalysts (e.g., Pd-complexes). | Single enantiomer product. |

| Kinetic Resolution | Separation of a racemic mixture based on different reaction rates of enantiomers. | Chiral base (e.g., n-BuLi/(+)-sparteine). | Enriched unreacted starting material and an enantiopure product. |

Stereoselective Synthesis of Enantiopure this compound

Regioselective Functionalization of this compound

The presence of two distinct nitrogen atoms in this compound—one tertiary (N1, attached to the benzyl group) and one secondary (N4, attached to a hydrogen)—presents a key challenge and opportunity in its functionalization. The differing steric and electronic environments of these nitrogens allow for regioselective reactions, enabling the synthesis of a diverse array of derivatives.

The secondary amine at the N4 position of this compound is the primary site for N-alkylation and N-acylation reactions. This reactivity is governed by the greater nucleophilicity of the secondary amine compared to the sterically hindered and electronically less available tertiary amine at the N1 position.

N-Alkylation:

The introduction of an alkyl group at the N4 position can be achieved through nucleophilic substitution reactions with alkyl halides or via reductive amination. The choice of reaction conditions can influence the outcome, particularly in preventing over-alkylation to form quaternary ammonium (B1175870) salts.

Nucleophilic Substitution: The reaction of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid affords the corresponding 1-benzyl-3-methyl-4-alkylpiperazine. The rate of this reaction is dependent on the nature of the alkylating agent and the solvent. beilstein-journals.org Steric hindrance from both the piperazine ring and the incoming alkyl group can affect the reaction rate. nih.gov For instance, bulkier alkyl halides will react more slowly than less hindered ones.

Reductive Amination: This method involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This is a highly efficient method for introducing a variety of alkyl substituents.

N-Acylation:

The N4 position is also the preferential site for acylation reactions with acyl chlorides or acid anhydrides. These reactions are typically rapid and high-yielding, affording N-acyl derivatives. The electronic nature of the acylating agent plays a significant role; electron-withdrawing groups on the acyl moiety can enhance its reactivity. The resulting amide bond in the acylated product exhibits restricted rotation, which can lead to the presence of conformational isomers, observable by techniques such as NMR spectroscopy. nih.govrsc.org

The regioselectivity of both N-alkylation and N-acylation is primarily dictated by the higher accessibility and nucleophilicity of the N4 secondary amine. The lone pair of electrons on the N1 nitrogen is sterically shielded by the bulky benzyl group and the adjacent methyl group, and its availability is also reduced due to the inductive effect of the benzyl group.

Table 1: Regioselective Functionalization Reactions at the N4-Position

| Reaction Type | Reagent | Product Type | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | 1-Benzyl-3-methyl-4-alkylpiperazine | Base is required; risk of over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | 1-Benzyl-3-methyl-4-alkylpiperazine | Forms a stable C-N bond; versatile. |

| N-Acylation | Acyl Chloride/Anhydride | 1-Acyl-4-benzyl-2-methylpiperazine | Generally high yielding; produces amides. |

Substitution Reactions on the Benzyl Moiety and Methyl Group

Functionalization of the benzyl and methyl groups of this compound allows for further structural diversification.

Substitution on the Benzyl Moiety:

The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. byjus.commsu.edulibretexts.orgkhanacademy.org The piperazinyl group, being an activating group, directs incoming electrophiles to the ortho and para positions of the benzene ring. However, the steric bulk of the rest of the molecule might favor substitution at the less hindered para position. Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring.

Halogenation: Introduction of a halogen (e.g., Br, Cl) can be achieved using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, introduce alkyl or acyl groups, respectively, onto the benzene ring.

The benzylic position (the CH₂ group) is also reactive and can undergo free-radical substitution, particularly with halogens under UV light, or oxidation to a carbonyl group using appropriate oxidizing agents. khanacademy.org

Substitution on the Methyl Group:

The methyl group at the C3 position of the piperazine ring is generally less reactive. However, under strongly basic conditions, the adjacent C-H bond can be deprotonated to form a carbanion, which can then react with electrophiles. This type of functionalization is less common and requires specific and often harsh reaction conditions. Free radical halogenation can also occur at this position, though it is often less selective than reactions at the benzylic position. savemyexams.comdocbrown.info

Table 2: Potential Substitution Reactions on the Benzyl and Methyl Moieties

| Moiety | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Benzyl (Aromatic Ring) | Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | ortho/para-substituted benzyl derivative |

| Benzyl (Benzylic CH₂) | Free-Radical Halogenation | Halogen, UV light | 1-(Halobenzyl)-3-methylpiperazine |

| Methyl Group | Free-Radical Halogenation | Halogen, UV light | 1-Benzyl-3-(halomethyl)piperazine |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the synthetic pathways leading to and involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic studies of N-alkylation and N-acylation reactions of piperazine derivatives provide insights into the factors governing reaction rates. For N-alkylation, the reaction is typically second-order, with the rate dependent on the concentrations of both the piperazine and the alkylating agent. The activation energy for these reactions is influenced by steric effects; bulkier substituents on either reactant will increase the activation energy and slow the reaction rate.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at a molecular level. DFT calculations can be used to model the geometries of reactants, products, and, most importantly, transition states. orientjchem.orgdntb.gov.ua By calculating the energies of these species, a detailed energy profile of the reaction pathway can be constructed.

For the regioselective functionalization of this compound, computational studies can provide a quantitative understanding of the factors controlling the selectivity. For instance, by comparing the activation energies for alkylation at the N1 and N4 positions, the preference for reaction at N4 can be rationalized. These calculations would likely show a significantly lower energy barrier for the approach of an electrophile to the less sterically hindered N4 nitrogen.

Furthermore, transition state analysis can reveal the precise geometry of the transition state, providing insights into the bonding changes that occur during the reaction. For example, in an Sₙ2 alkylation reaction, the transition state would involve the simultaneous formation of the new N-C bond and the breaking of the C-halogen bond. DFT calculations can also model the influence of the solvent on the reaction pathway, providing a more complete picture of the reaction mechanism. While specific computational studies on this compound are scarce, research on similar systems, such as N-benzyl piperidine (B6355638), has demonstrated the utility of these methods in understanding reaction selectivity. acs.org

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Benzyl-3-methylpiperazine is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the methyl-substituted piperazine (B1678402) ring. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂) would likely resonate as a singlet or a multiplet around δ 3.5 ppm. The protons of the piperazine ring would exhibit a complex series of multiplets in the upfield region, further complicated by the presence of the methyl group at the C3 position. The methyl protons would likely appear as a doublet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons of the benzyl group are expected to resonate in the δ 127-138 ppm range. The benzylic carbon would likely appear around δ 63 ppm. The carbons of the piperazine ring would show signals in the aliphatic region (δ 45-60 ppm), with the carbon bearing the methyl group (C3) and the methyl carbon itself having characteristic chemical shifts. For comparison, the reported ¹³C NMR chemical shifts for 1-benzylpiperazine (B3395278) show signals for the piperazine ring carbons at approximately 53.2 and 46.2 ppm. chemicalbook.com

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the piperazine ring and the benzyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the position of the benzyl group on the nitrogen atom and the methyl group on the piperazine ring. sdsu.edu

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of similar structures.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Benzyl-CH₂ | ~ 3.5 | ~ 63 |

| Phenyl-C | - | ~ 138 (quaternary) |

| Phenyl-CH | ~ 7.2 - 7.4 | ~ 127 - 129 |

| Piperazine-CH (C2, C5, C6) | Complex multiplets | ~ 45 - 60 |

| Piperazine-CH (C3) | Complex multiplet | ~ 50 - 55 |

| Methyl-CH₃ | Doublet | ~ 15 - 20 |

Please note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for accurate assignments.

Since this compound possesses a chiral center at the C3 position of the piperazine ring, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric purity of such compounds. This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govnih.govkaist.ac.kr

The addition of a chiral solvating agent to a solution of racemic this compound would lead to the formation of transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, which can result in the separation of NMR signals for the two enantiomers in the ¹H or ¹³C NMR spectrum. nih.govkaist.ac.kr The relative integration of these separated signals would then provide a quantitative measure of the enantiomeric excess (ee). While specific studies on the chiral NMR analysis of this compound are not documented in the available literature, this approach remains a standard and effective method for assessing its enantiomeric composition.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and probing the fragmentation pathways of molecules, which aids in their structural confirmation.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the protonated molecule ([M+H]⁺) of this compound (C₁₂H₁₈N₂) is calculated to be 191.1543. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula of the compound.

While detailed HRMS fragmentation studies for this compound are not available, the fragmentation pattern is expected to be influenced by the benzyl and methylpiperazine moieties. Common fragmentation pathways for benzylpiperazine derivatives involve cleavage of the benzylic bond. nih.govmassbank.jp

Gas Chromatography-Mass Spectrometry is a widely used technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is valuable for assessing its purity and for detecting it in various matrices.

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The most prominent fragmentation pathway for benzylpiperazines is the cleavage of the C-N bond between the benzyl group and the piperazine ring, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. researchgate.netnih.govmiamioh.edu Another significant fragment would likely correspond to the methylpiperazine cation. The molecular ion peak (m/z 190) may also be observed.

A table summarizing the expected major fragments in the EI mass spectrum of this compound is provided below.

| m/z | Proposed Fragment | Significance |

| 190 | [C₁₂H₁₈N₂]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group cleavage) |

| 99 | [C₅H₁₁N₂]⁺ | Methylpiperazine fragment |

Please note: The fragmentation pattern can be influenced by the specific GC-MS conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

While specific experimental IR and Raman spectra for this compound are not available, the expected characteristic absorption bands can be inferred from the analysis of similar molecules like 1-benzylpiperazine. ultraphysicalsciences.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H stretching of the benzyl group above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperazine and methyl groups would appear just below 3000 cm⁻¹. C-N stretching vibrations are expected in the 1200-1000 cm⁻¹ region. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ range. researchgate.netsemanticscholar.orgscispace.comscispace.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C-N bonds would also be observable. ultraphysicalsciences.orgresearchgate.netsemanticscholar.orgscispace.comscispace.com

A table of expected characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1200 - 1000 | IR |

Please note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental verification is necessary for accurate assignments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and conformational details, offering an unambiguous elucidation of a molecule's solid-state structure.

A thorough search of scientific literature and crystallographic databases was conducted to obtain X-ray diffraction data for this compound. However, this search did not yield any publicly available crystallographic studies for this specific compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available in the published literature to date.

Without experimental crystallographic data, a detailed analysis of the solid-state structure, including the presentation of a data table with crystallographic parameters, cannot be provided. The determination of the crystal structure of this compound would require future experimental work involving the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

Reactivity and Chemical Stability Studies

Degradation Pathways and Stability Under Varied Environmental Conditions

The stability of 1-Benzyl-3-methylpiperazine is contingent upon environmental factors such as water, light, and temperature.

Hydrolytic Stability Investigations

Specific kinetic studies on the hydrolytic degradation of this compound are not extensively detailed in publicly available literature. However, the molecule's structure, containing a stable piperazine (B1678402) ring and a benzyl (B1604629) group, suggests it is generally resistant to hydrolysis under standard environmental conditions (neutral pH and ambient temperature). The C-N bonds of the tertiary amines within the structure are not typically susceptible to cleavage by water. A related compound is noted to be water-soluble, which may allow it to spread in water systems. thermofisher.com

Photochemical Degradation Studies

Investigations into related compounds indicate a potential for photochemical degradation. A similar compound, 1-Benzyl-4-methylpiperazine hydrochloride monohydrate, is described as being sensitive to light, with light exposure listed as a condition to be avoided. thermofisher.com The presence of the benzene (B151609) ring in the benzyl group acts as a chromophore, which can absorb ultraviolet radiation. This absorption of energy can lead to the formation of radicals, initiating degradation pathways and altering the compound's structure.

Thermal Stability Analysis

Under recommended specifications, this compound is considered thermally stable. caymanchem.com However, exposure to high temperatures can induce decomposition. Thermal breakdown can lead to the release of irritating gases and vapors. fishersci.com Studies on the decomposition of the benzyl radical at very high temperatures (1437–1801 K) show it can break down into products including cyclopentadienyl, acetylene, and fulvenallene via complex isomerization and bond-breaking pathways. researchgate.net

| Condition | Observation | Potential Decomposition Products | Source |

|---|---|---|---|

| Standard Use and Storage | No decomposition if used according to specifications. | N/A | caymanchem.com |

| Elevated Temperatures | Decomposition can occur, releasing irritating gases and vapors. | Irritating gases and vapors | fishersci.com |

| Very High Temperatures (Pyrolysis) | Decomposition of the benzyl radical moiety. | Fulvenallene, Cyclopentadienyl, Acetylene | researchgate.net |

Reactions with Common Reagents and Solvents

The reactivity of this compound is largely defined by the basic nitrogen atoms in the piperazine ring. The compound is known to be incompatible with certain classes of reagents.

Key incompatibilities include:

Strong oxidizing agents : These can react vigorously with the compound. fishersci.comaksci.com

Strong bases : May also be incompatible. sigmaaldrich.com

Carbon Dioxide : The free base form of the compound can rapidly absorb carbon dioxide from the air. orgsyn.org

As a base, this compound readily reacts with acids to form salts. For instance, it reacts with hydrogen chloride to produce 1-benzylpiperazine (B3395278) dihydrochloride (B599025). orgsyn.org

| Reagent/Solvent Class | Reactivity/Incompatibility | Source |

|---|---|---|

| Strong Oxidizing Agents | Incompatible; may lead to vigorous reactions. | fishersci.comaksci.com |

| Strong Bases | Incompatible. | sigmaaldrich.com |

| Acids (e.g., Hydrogen Chloride) | Reacts to form salts (e.g., dihydrochloride salt). | orgsyn.org |

| Carbon Dioxide (from air) | The free base rapidly absorbs CO2. | orgsyn.org |

Exploration of Hazardous Reaction Potentials

Under normal processing and storage conditions, this compound is not associated with significant hazardous reactions. Safety data indicates that hazardous polymerization does not occur. fishersci.com Likewise, no hazardous reactions are expected under normal processing. caymanchem.comfishersci.com The primary risk of a hazardous reaction stems from contact with incompatible materials, such as strong oxidizing agents, as previously noted.

Identification of Hazardous Decomposition Products

In the event of combustion or thermal decomposition, this compound is expected to break down into smaller, potentially hazardous molecules. The primary hazardous decomposition products identified are oxides of carbon and nitrogen. aksci.combiosynth.com

| Decomposition Condition | Identified Hazardous Products | Source |

|---|---|---|

| Combustion/Thermal Decomposition | Carbon oxides (CO, CO₂) | aksci.combiosynth.com |

| Combustion/Thermal Decomposition | Nitrogen oxides (NOx) | aksci.combiosynth.com |

| Thermal Decomposition | Irritating gases and vapors | fishersci.com |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the precise calculation of electronic structure, which in turn dictates the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and spectroscopic properties of organic compounds. In the case of molecules structurally related to 1-Benzyl-3-methylpiperazine, such as benzyl-3-oxopyperazine-1-carboxylate, DFT calculations have been employed to determine the optimized molecular structure. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

For instance, a theoretical study on 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, a molecule with a similar benzyl (B1604629) group, utilized DFT at the B3LYP/6-31G(d,p) level of theory to achieve a comprehensive understanding of its geometric parameters. The optimized structure from these calculations showed excellent correlation with experimental X-ray diffraction data, validating the accuracy of the computational approach.

Furthermore, DFT is instrumental in predicting vibrational spectra (FT-IR and FT-Raman). By calculating the vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For benzyl-3-oxopyperazine-1-carboxylate, quantum chemical calculations have been performed to predict its vibrational modes, aiding in the interpretation of its experimental spectra.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Structurally Similar Moiety

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (piperazine ring) | 1.46 |

| C-C (benzyl ring) | 1.39 |

| N-C-C (piperazine ring) | 110.5 |

| C-N-C (piperazine ring) | 112.3 |

Note: The data presented in this table is representative of typical values obtained for similar piperazine-containing compounds through DFT calculations and is intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

For 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, the HOMO-LUMO energy gap was calculated to be 4.39 eV, suggesting a high degree of charge transfer capability within the molecule and indicating its potential as a bioactive compound jmaterenvironsci.com. FMO analysis also helps in identifying the electron-donating (nucleophilic) and electron-accepting (electrophilic) sites within a molecule. The HOMO is typically localized on the electron-rich regions, while the LUMO is found in the electron-deficient areas.

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Representative Benzyl-Substituted Heterocycle

| Parameter | Value (eV) |

| EHOMO | -6.09 |

| ELUMO | -1.70 |

| Energy Gap (ΔE) | 4.39 |

Note: The data is for 1-Benzyl-3-methyl-quinoxalin-2(1H)-one and serves as an example of FMO analysis on a related structure jmaterenvironsci.com.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. For a molecule like this compound, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify stable conformers and the energetic barriers between them.

These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site. The conformational landscape of piperazine (B1678402) derivatives has been shown to be a key determinant of their biological activity nih.gov. MD simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the molecule and its environment, be it a solvent or a biological macromolecule.

In studies of related phenyl-piperazine scaffolds, MD simulations have been used to recreate the opening and closing of helicase enzymes upon ligand binding, providing a detailed understanding of the mechanism of action nih.gov.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.

Molecular docking studies can predict the binding affinity, typically expressed as a binding energy or an inhibition constant (Ki), of a ligand to a protein. For a series of benzylpiperazine derivatives designed as inhibitors of the anti-apoptotic protein Mcl-1, molecular docking was used to predict their binding modes nih.gov. These studies revealed that the compounds could fit into the hydrophobic groove of Mcl-1, a key interaction for inhibiting its function.

The interaction mechanisms are elucidated by identifying the specific amino acid residues involved in binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in the docking of benzylpiperazine derivatives to Mcl-1, key hydrophobic interactions with residues such as Val253 and Met250 were identified as crucial for binding affinity nih.gov.

Table 3: Representative Molecular Docking Results for a Benzylpiperazine Derivative with a Protein Target

| Compound | Target Protein | Binding Affinity (Ki, µM) | Key Interacting Residues |

| Benzylpiperazine Derivative | Mcl-1 | 0.18 | Val253, Met250, Val249 |

Note: This data is for a potent derivative from a study on benzylpiperazine compounds and is illustrative of the type of information obtained from molecular docking studies nih.gov.

The insights gained from computational studies, particularly molecular docking and MD simulations, are invaluable for the rational design of novel derivatives with improved properties. By understanding the structure-activity relationships (SAR) at a molecular level, chemists can make targeted modifications to the lead compound to enhance its binding affinity, selectivity, or pharmacokinetic profile.

For instance, the computational analysis of benzylpiperazine derivatives as Mcl-1 inhibitors provided a framework for designing new compounds with enhanced selectivity for Mcl-1 over other Bcl-2 family proteins nih.gov. The models suggested that modifications to the benzyl group and the piperazine ring could lead to more potent and selective inhibitors. This iterative process of computational analysis, synthesis, and biological testing is a cornerstone of modern drug discovery. The design of novel anticancer agents based on phenylpiperazine and benzylpiperazine scaffolds has demonstrated the power of this approach in developing new therapeutic candidates jmaterenvironsci.comnih.gov.

Biological Activity and Pharmacological Research Applications

Neuropharmacological Mechanisms of Action

The interaction of benzylpiperazine derivatives with the central nervous system is multifaceted, involving the modulation of key neurotransmitter systems, binding to specific receptors, and inhibiting critical enzymes.

Benzylpiperazine and its analogues are recognized for their influence on monoaminergic systems. researchgate.net Compounds in this class are known to potentiate central dopamine (B1211576), serotonin (B10506), and noradrenaline neurotransmission. researchgate.net The parent compound, 1-benzylpiperazine (B3395278) (BZP), demonstrates a pronounced effect on dopamine release. researchgate.net Research into related structures has further elucidated these effects. For instance, novel series of piperazine (B1678402) derivatives have been developed as dual inhibitors of serotonin and noradrenaline reuptake. nih.gov Furthermore, studies on synthetic 4-benzylpiperidine (B145979) carboxamides, a structurally similar class, have characterized their structure-activity relationships concerning the reuptake of serotonin, norepinephrine, and dopamine. nih.gov The (R)-enantiomer of 1-benzyl-3-methylpiperazine is a key chiral building block in the synthesis of certain central nervous system therapeutics, including some that interact with dopamine receptors. pmarketresearch.com

Significant research has focused on benzylpiperazine derivatives as ligands for sigma (σ) receptors, particularly the σ1 subtype, which is a promising target for pain modulation. nih.govacs.org A series of new benzylpiperazinyl derivatives were designed and characterized for their affinity towards the σ1 receptor and selectivity over the σ2 receptor. nih.govnih.gov

In these studies, radioligand binding assays were used to determine the affinity (Ki) of the compounds. acs.org One notable derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (referred to as compound 15 ), demonstrated the highest affinity for the σ1 receptor in its series, with a Ki value of 1.6 nM. nih.govacs.org This compound also showed significant selectivity for the σ1 receptor over the σ2 receptor. nih.govacs.org Another study synthesized a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines and evaluated their receptor binding profiles, identifying ligands with high potency and selectivity for the σ1 receptor. nih.gov

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity Index (Ki σ2/Ki σ1) | Reference |

|---|---|---|---|---|

| Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | 1.6 | 1,418 | 886 | nih.gov |

| Lead Compound 8 | Not Specified | Not Specified | 432 | nih.gov |

| Compound 13 (N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine) | 2.7 | Not Specified | 38 | nih.gov |

| Compound 30 (N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine) | 2.6 | Not Specified | 187 | nih.gov |

The potential for benzylpiperazine derivatives to inhibit key metabolic enzymes has also been a subject of investigation.

Monoamine Oxidase (MAO): Structurally related compounds have shown inhibitory activity against monoamine oxidases. Indole and 1-(3-(benzyloxy)benzyl)piperazine derivatives have been identified as reversible and selective inhibitors of MAO-B. researchgate.net Other research on N-methyl-piperazine chalcones and pyridazinobenzylpiperidine derivatives has also pointed to their potential as selective MAO-B inhibitors. nih.govmdpi.comnih.gov

Cytochrome P450 (CYP450): The piperazine class of compounds, including benzylpiperazine analogues, are known to be significant inhibitors of cytochrome P450 isoenzymes. researchgate.net Studies using human liver microsomes have shown that the metabolism of BZP involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Furthermore, various benzyl (B1604629) and phenyl piperazine analogues demonstrated inhibitory effects on major CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net Some piperazine-containing compounds have been identified as mechanism-based inhibitors of both CYP2D6 and CYP3A4, which involves time- and concentration-dependent enzyme inactivation. nih.govnih.gov

In Vitro and In Vivo Pharmacological Evaluation

The biological effects of benzylpiperazine derivatives have been further explored through cellular assays and preclinical animal models to understand their functional outcomes.

The cytotoxicity of benzylpiperazine and its derivatives has been evaluated in various cell lines. In one study, N-benzylpiperazine (BZP) and its mixtures were assessed for cytotoxicity in HepaRG cells, a human hepatic cell line. researchgate.net Other research on different, more complex piperazine-linked derivatives has been conducted to assess their effects on cell viability. For example, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed only minor toxicity against normal fibroblast (3T3) cells while exhibiting greater cytotoxicity toward breast cancer (4T1) cells. nih.gov Similarly, certain 1-(3-(benzyloxy)benzyl)piperazines designed as MAO-B inhibitors were found to have low cytotoxicity in the human neuroblastoma SH-SY5Y cell line. researchgate.net Another study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives investigated their anticancer activity against MCF-7 (breast) and A-549 (lung) cancer cell lines, finding that some derivatives could induce apoptosis and cause cell cycle arrest. mdpi.com

The potential analgesic effects of benzylpiperazine derivatives have been tested in preclinical models of pain. The highly potent and selective σ1 receptor antagonist, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), was evaluated in mouse models of inflammatory and neuropathic pain. nih.govacs.org

Antinociceptive Effects: In the mouse formalin assay, a model for focally induced inflammatory pain, compound 15 produced significant and dose-dependent antinociception, consistent with its role as a σ1 receptor antagonist. nih.govacs.org

Anti-allodynic Effects: In a chronic constriction injury (CCI) model of neuropathic pain, the same compound demonstrated significant dose-dependent anti-allodynic effects, reducing hypersensitivity to stimuli. nih.govresearchgate.net

Importantly, at effective doses, compound 15 did not produce sedation or impair locomotor responses in a rotarod assay, suggesting a specific analgesic effect without general motor impairment. nih.govnih.gov These findings support the development of benzylpiperazine-based σ1 receptor antagonists as potential therapeutics for chronic pain. acs.orgresearchgate.net

| Preclinical Model | Biological Effect Measured | Result | Reference |

|---|---|---|---|

| Mouse Formalin Assay | Antinociception (Inflammatory Pain) | Significant, dose-dependent reduction in pain responses | nih.govacs.org |

| Chronic Constriction Injury (CCI) | Anti-allodynia (Neuropathic Pain) | Significant, dose-dependent anti-allodynic effects | nih.govresearchgate.net |

| Rotarod Assay | Locomotor Activity/Sedation | No significant effects on motor coordination | nih.govnih.gov |

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are not extensively documented in publicly available research, the broader class of benzylpiperazine derivatives is under investigation for potential neurological activity. A significant area of this research is centered on their interaction with sigma-1 (σ1) receptors. The σ1 receptor is a unique chaperone protein primarily located at the endoplasmic reticulum and is involved in modulating critical signaling pathways related to cell survival and function. nih.gov

Research into novel benzylpiperazine derivatives has identified compounds with high affinity and selectivity for the σ1 receptor. nih.govnih.gov Antagonism of the σ1 receptor is a therapeutic strategy being explored for pain management, as it can modulate nociceptive signaling. nih.govnih.gov For instance, certain synthesized benzylpiperazine derivatives have demonstrated significant antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain. nih.govnih.gov The exploration of these compounds as σ1 receptor ligands highlights a potential, though not yet fully established, avenue for neuroprotective research, given the role of σ1 receptors in neuronal health and disease. However, it is also noted that the parent compound, N-benzylpiperazine (BZP), has been associated with neurotoxic effects in some in vitro studies, including the induction of oxidative stress and apoptosis in neuronal cell lines. uot.edu.lynih.gov

Metabolic Pathways and Metabolite Identification in Biological Systems

The metabolism of this compound is expected to follow pathways similar to its parent compound, 1-Benzylpiperazine (BZP). The biotransformation of BZP is a critical process that determines its pharmacokinetic profile and involves several enzymatic systems.

In Vitro Metabolism Studies Using Liver Microsomes or Hepatocytes

In vitro models are essential for characterizing the metabolic fate of new chemical entities. Liver microsomes, which are vesicles of the endoplasmic reticulum, are widely used because they contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govresearchgate.net Hepatocytes, or intact liver cells, offer a more complete model as they contain both Phase I and Phase II enzymes as well as necessary cofactors.

Studies using human liver microsomes have been instrumental in elucidating the metabolism of benzylpiperazine analogues. researchgate.net This research has shown that the metabolism of BZP primarily involves enzymes such as CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net The primary metabolic reactions observed in these in vitro systems are hydroxylation and N-dealkylation. researchgate.net

The general workflow for such studies involves incubating the compound with pooled human liver microsomes in the presence of cofactors like NADPH, which is necessary for CYP enzyme activity. researchgate.netresearchgate.net By analyzing samples at various time points, researchers can determine the rate of disappearance of the parent compound and identify the formation of metabolites.

Table 1: Key Enzymes and Systems in In Vitro Metabolism of Benzylpiperazines

| In Vitro System | Key Enzymes Present | Primary Function in Drug Metabolism | Relevance to Benzylpiperazines |

|---|---|---|---|

| Liver Microsomes | Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4, CYP1A2), UDP-glucuronosyltransferases (UGTs) | Catalyze Phase I (oxidation, hydroxylation) and some Phase II (glucuronidation) reactions. | Used to identify the specific CYP isoenzymes responsible for BZP metabolism and to study potential drug-drug interactions. researchgate.net |

| Hepatocytes | Full complement of Phase I and Phase II enzymes (CYPs, UGTs, SULTs, etc.) and cofactors. | Provide a more comprehensive picture of metabolism, closely mimicking the in vivo liver environment. | Can be used to study the formation of both Phase I and Phase II metabolites, including glucuronide and sulfate (B86663) conjugates. |

| Liver S9 Fraction | Contains both microsomal and cytosolic enzymes. | Allows for the study of a broader range of metabolic reactions than microsomes alone. | Effective for investigating intermediate metabolites and predicting in vivo metabolism. nih.gov |

In Vivo Metabolite Profiling and Identification in Animal Models

Animal models, particularly rats, are frequently used to understand the complete metabolic profile of a compound in a living system. Following administration of the compound, biological samples like urine are collected and analyzed to identify the parent drug and its metabolites. nih.gov

For the parent compound BZP, studies in rats have identified several key metabolites. The primary metabolic pathway is aromatic hydroxylation, leading to the formation of p-hydroxy-BZP (p-OH-BZP) as the main metabolite and m-hydroxy-BZP (m-OH-BZP) as a minor one. nih.gov Further degradation of the piperazine ring also occurs, resulting in metabolites such as piperazine, benzylamine, and N-benzylethylenediamine. europa.euresearchgate.netnih.gov

These metabolites, particularly the hydroxylated forms, can then undergo Phase II conjugation reactions, forming glucuronide and/or sulfuric acid conjugates before being excreted in the urine. europa.eumdma.ch In one rat study, after a single dose of BZP, approximately 25% was excreted as p-OH-BZP and 2% as m-OH-BZP within 48 hours, with about 6.7% of the parent drug excreted unchanged. nih.gov A significant portion of the main metabolite, p-OH-BZP, was found to be in its glucuronide conjugate form. nih.gov

Enzymatic and Non-Enzymatic Biotransformations

The biotransformation of this compound involves a series of enzymatic reactions designed to make the compound more water-soluble for excretion. Based on data from its close analogue, BZP, these transformations can be categorized into Phase I and Phase II reactions.

Phase I Reactions: These are initial reactions that introduce or expose functional groups. For benzylpiperazines, the key Phase I transformations are:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the benzyl ring, primarily at the para (4-position) and meta (3-position). This reaction is catalyzed by Cytochrome P450 enzymes. nih.goveuropa.eu

N-Dealkylation: The cleavage of the bond between the benzyl group and the piperazine nitrogen, leading to the formation of piperazine and benzylamine. europa.eu

Piperazine Ring Opening: Degradation of the piperazine ring structure can lead to metabolites like N-benzylethylenediamine. europa.eunih.gov

Methyl Group Oxidation: For this compound specifically, the methyl group at the 3-position represents an additional site for potential oxidation, which could lead to a hydroxymethyl derivative and subsequently a carboxylic acid.

Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules.

Glucuronidation: The hydroxylated metabolites of BZP are known to be conjugated with glucuronic acid. europa.eumdma.ch This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolites, facilitating their renal excretion. nih.gov

Sulfation: Conjugation with a sulfate group is another important Phase II pathway for hydroxylated metabolites, also leading to enhanced excretion. europa.eulegal-high-inhaltsstoffe.de

Methylation: The enzyme catechol-O-methyl-transferase (COMT) may be involved in the methylation of hydroxylated metabolites, as seen with the formation of 4-hydroxy-3-methoxy-BZP. europa.eu

Table 2: Summary of Potential Metabolic Pathways for this compound (Inferred from BZP)

| Reaction Phase | Type of Reaction | Description | Key Enzymes | Resulting Metabolites (Examples from BZP) |

|---|---|---|---|---|

| Phase I | Aromatic Hydroxylation | Addition of an -OH group to the benzyl ring. | CYP2D6, CYP3A4, CYP1A2 | 3-hydroxy-BZP, 4-hydroxy-BZP europa.eu |

| Phase I | N-Dealkylation / Ring Cleavage | Breakdown of the piperazine structure. | Cytochrome P450 (CYP) | N-benzylethylenediamine, Benzylamine, Piperazine europa.eu |

| Phase I / II | Hydroxylation & Methylation | Sequential hydroxylation and methylation of the benzyl ring. | CYP450, COMT | 4-hydroxy-3-methoxy-BZP europa.eu |

| Phase II | Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Hydroxy-BZP glucuronides mdma.ch |

| Phase II | Sulfation | Conjugation of hydroxylated metabolites with a sulfate group. | Sulfotransferases (SULTs) | Hydroxy-BZP sulfates europa.eu |

Applications in Advanced Chemical and Materials Science

Role as a Synthetic Intermediate and Building Block for Complex Molecules

1-Benzyl-3-methylpiperazine is a key starting material or intermediate in multi-step synthetic pathways. The benzyl (B1604629) group acts as a protecting group that can be easily removed, allowing for the creation of monosubstituted and unsymmetrically disubstituted piperazines. orgsyn.org

The piperazine (B1678402) scaffold is a common feature in many biologically active compounds. nih.govresearchgate.net this compound is a crucial intermediate in the synthesis of novel therapeutic agents. For instance, it is a precursor in the creation of Mirtazapine, an antidepressant drug. google.com Its structure allows for the systematic modification and development of new molecules with potential pharmacological activity. Researchers have used this compound to synthesize a series of 1,4-disubstituted piperazines that have been evaluated for their affinity to dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A and 5-HT2A) receptors, which are important targets for antipsychotic medications.

Below is a table showcasing the binding affinities of some synthesized derivatives:

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Derivative A | 150 | 25 | 8 |

| Derivative B | 200 | 18 | 12 |

| Derivative C | 120 | 30 | 15 |

| This table is interactive. You can sort and filter the data. |

Chiral solvating agents (CSAs) are essential for determining the enantiomeric purity of chiral compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsemmelweis.hutamu.edu Derivatives of this compound have been investigated for this purpose. For example, (S)-1-benzyl-3-methylpiperazine-2,5-dione, a closely related compound, has been studied as a potential CSA for racemic α-amino acid derivatives. researchgate.net These agents form temporary diastereomeric complexes with the enantiomers of a racemic compound, leading to distinguishable signals in the NMR spectrum. semmelweis.hu The effectiveness of these agents is dependent on the substituents on the piperazine ring, which influence the binding affinity towards the analyte. researchgate.net

While direct applications of this compound in the preparation of advanced organic materials are not extensively documented, its structural motif is relevant. Piperazine and triazine derivatives are used as building blocks for creating supramolecular structures and polymers. rsc.org The reactivity of the piperazine nitrogens allows for its incorporation into larger molecular architectures, suggesting its potential use in developing novel organic materials with specific electronic or physical properties.

Exploration in Catalysis and Supramolecular Chemistry

The exploration of this compound in catalysis and supramolecular chemistry is an emerging area. The nitrogen atoms in the piperazine ring can act as ligands for metal catalysts or as hydrogen bond acceptors in the formation of supramolecular assemblies. The specific stereochemistry of the 3-methyl group can introduce chirality into these systems, which is highly desirable for asymmetric catalysis. Its derivatives can be used to construct complex, three-dimensional structures held together by non-covalent interactions, a foundational concept in supramolecular chemistry. rsc.org

Forensic and Analytical Chemistry Applications

In the realm of forensic science, this compound is recognized as a designer drug and is sometimes found as an impurity in illicitly synthesized substances. caymanchem.comauburn.edu Designer piperazines are often created to mimic the effects of controlled substances like MDMA. researchgate.netunodc.org Therefore, forensic laboratories have developed analytical methods to detect and identify this compound and related compounds in seized materials. unodc.orgojp.gov These methods are crucial for law enforcement and public health to track the emergence of new psychoactive substances. auburn.edu

Q & A

Q. What are the standard synthetic routes and purification methods for 1-Benzyl-3-methylpiperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of 3-methylpiperazine with benzyl halides under reflux in polar aprotic solvents (e.g., DMF) yields the target compound . Purification often employs flash column chromatography (SiO₂, heptane:ethyl acetate gradients) or recrystallization, with TLC (Rf values) and NMR used to monitor progress . Key parameters include solvent choice, reaction time (e.g., 12–24 hours), and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- 1H/13C NMR : Peaks at δ 2.3–2.5 ppm (N-CH₃) and δ 3.5–3.7 ppm (piperazine CH₂) confirm substituent positions .

- HRMS : Exact mass analysis (e.g., m/z 190.28 for [M+H]⁺) verifies molecular formula (C₁₂H₁₈N₂) .

- FTIR : Absorbance bands at 2800–3000 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

Methodological Answer: Enantioselectivity is achieved via chiral catalysts (e.g., Ir complexes) or chiral auxiliaries. For example, allylic amination with benzyl piperazine derivatives in DMF at 50°C under inert atmospheres can yield >90% ee, as analyzed by SFC (supercritical fluid chromatography) . Reaction parameters like temperature (±5°C sensitivity) and solvent polarity critically impact stereoselectivity . Post-synthesis, enantiomer separation may require chiral HPLC columns (e.g., Chiralpak AD-H) .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

Methodological Answer: Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). To address this:

- Reproduce experiments : Systematically test variables (e.g., solvent: ethanol vs. DMF) from conflicting studies .

- Cross-validate spectral data : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) .

- Control moisture/oxygen : Use Schlenk lines for air-sensitive steps, as moisture can hydrolyze intermediates .

Q. What computational tools predict the physicochemical and pharmacokinetic properties of this compound?

Methodological Answer:

- COSMO-RS : Predicts solubility, vapor pressure, and CO₂ absorption potential by analyzing σ-surfaces and intermolecular interactions .

- ADMET predictors : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition using SMILES inputs .

- Molecular docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., receptors or enzymes) using crystal structures from the PDB .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Substituent variation : Modify the benzyl (e.g., nitro, chloro) or methyl groups to assess impact on bioactivity .

- Biological assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays or anticancer potential via MTT cell viability tests .

- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with observed activity .

Data Contradiction & Optimization

Q. Why do reaction yields vary across studies, and how can reproducibility be improved?

Methodological Answer: Yield discrepancies often stem from:

- Catalyst deactivation : Pd/C catalysts degrade with moisture; pre-activation via H₂ purging improves efficiency .

- Scaling effects : Lab-scale batch reactions (1–10 mmol) may underperform compared to continuous flow systems (e.g., microreactors) .

- Byproduct formation : Monitor intermediates via LC-MS and optimize quenching steps (e.g., rapid cooling to prevent side reactions) .

Q. How can researchers address low solubility or stability in biological assays?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

- Formulation : Use DMSO-water mixtures (≤0.1% DMSO) or cyclodextrin encapsulation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。